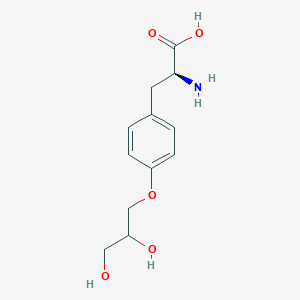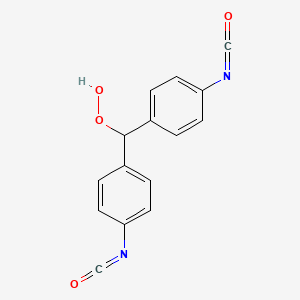![molecular formula C13H20O2 B14491501 2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane CAS No. 63936-63-0](/img/structure/B14491501.png)
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane is an organic compound with a unique structure that combines a cyclopentadiene ring with an oxane (tetrahydropyran) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane typically involves the alkylation of 2-methylcyclopentadiene with an appropriate ethoxy oxane derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the cyclopentadiene and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane exerts its effects involves interactions with various molecular targets. The cyclopentadiene ring can participate in Diels-Alder reactions, forming adducts with dienophiles. The oxane ring can undergo ring-opening reactions, leading to the formation of new functional groups and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylcyclopentane-1,3-dione: This compound shares the cyclopentadiene ring but lacks the oxane ring.
Cyclopentadiene: A simpler compound with a similar diene structure.
Uniqueness
2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane is unique due to its combination of a cyclopentadiene ring and an oxane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.
Eigenschaften
CAS-Nummer |
63936-63-0 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-[2-(2-methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane |
InChI |
InChI=1S/C13H20O2/c1-11-5-4-6-12(11)8-10-15-13-7-2-3-9-14-13/h4-5,13H,2-3,6-10H2,1H3 |
InChI-Schlüssel |
NUEKQVQWWPWVER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC=C1)CCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


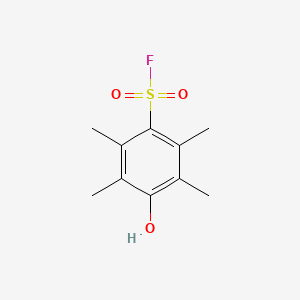
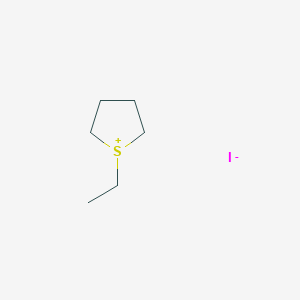

![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
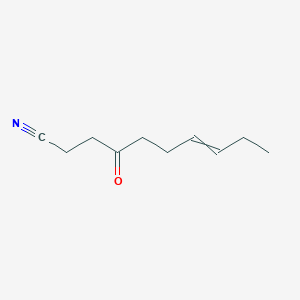
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
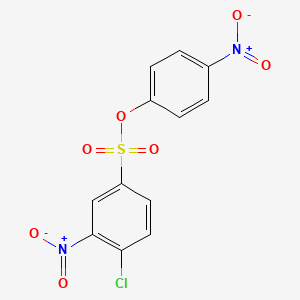
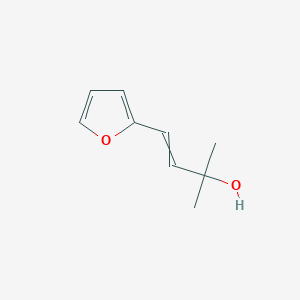
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
